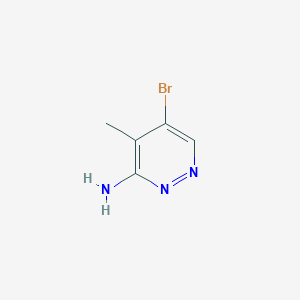

5-Bromo-4-methylpyridazin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H6BrN3 |

|---|---|

Molecular Weight |

188.03 g/mol |

IUPAC Name |

5-bromo-4-methylpyridazin-3-amine |

InChI |

InChI=1S/C5H6BrN3/c1-3-4(6)2-8-9-5(3)7/h2H,1H3,(H2,7,9) |

InChI Key |

SHWGLGDVTAPTSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NC=C1Br)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Approaches

Metal-Catalyzed Cross-Coupling Strategies

General principles of metal-catalyzed reactions are well-known. The Suzuki-Miyaura coupling, for example, typically involves a palladium catalyst, a base, and an organoboron reagent to form a new carbon-carbon bond at the site of the bromine atom. libretexts.orgfishersci.co.uk Similarly, other palladium- and nickel-catalyzed reactions are foundational methods for functionalizing halogenated heterocycles. nih.govscholaris.ca However, no specific examples, catalysts, ligands, reaction conditions, or yields have been published for these reactions on the 5-Bromo-4-methylpyridazin-3-amine substrate.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Incorporation

There are no specific research findings detailing the Suzuki-Miyaura coupling for the arylation or heteroarylation of this compound.

Palladium-Catalyzed Reactions in Pyridazine (B1198779) Functionalization

While palladium catalysis is a cornerstone of modern organic synthesis, studies specifically outlining its use for the functionalization of this compound are not available.

Nickel-Catalyzed Carbon-Carbon Bond Formation

No literature exists describing the use of nickel-based catalysts for carbon-carbon bond formation with this compound as the substrate.

Stereoselective Synthesis Considerations

The molecule this compound is achiral. Stereoselective synthesis would be relevant in the context of its reaction to form chiral derivatives. There is currently no information available on stereoselective reactions involving this compound.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in chemical synthesis to improve yields, purity, and scalability. This often involves screening different catalysts, ligands, bases, solvents, and temperatures. nih.gov Without initial reports on successful synthetic transformations for this compound, no data on the optimization of these reactions can be provided.

Purity and Structural Integrity Validation in Synthetic Studies

The definitive confirmation of the chemical identity and purity of a newly synthesized compound is a cornerstone of chemical research. In the context of this compound, a combination of spectroscopic and chromatographic techniques is indispensable for its unambiguous characterization. These methods provide a comprehensive profile of the molecule, from its atomic connectivity to its bulk purity, ensuring the reliability of any subsequent biological or chemical studies.

Spectroscopic techniques are paramount in elucidating the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the atomic and molecular composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical data for structural verification.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic proton, the methyl group protons, and the amine protons. The aromatic proton on the pyridazine ring would likely appear as a singlet in the downfield region (typically δ 7.5-8.5 ppm), its chemical shift influenced by the adjacent nitrogen atoms and the bromine substituent. The methyl protons would also present as a singlet, but in the upfield region (around δ 2.0-2.5 ppm). The amine (NH₂) protons would likely appear as a broad singlet, and its chemical shift can be variable (δ 5.8–6.2 ppm in a related pyridazinamine) and can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments in the molecule. The carbon atoms of the pyridazine ring would resonate in the aromatic region (δ 120-160 ppm). The carbon atom bonded to the bromine (C-5) would be significantly influenced by the halogen's electronegativity and would be expected to appear at a chemical shift of approximately δ 120–125 ppm. The carbonyl carbon in a related dihydropyridinone appears significantly downfield (160-200 ppm), a region not expected for the C-Br bond in this compound. The methyl carbon would be found in the aliphatic region (typically δ 15-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands.

Key expected vibrational frequencies include:

N-H Stretching: The primary amine group (-NH₂) would show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the methyl group's C-H stretching would be observed just below 3000 cm⁻¹. In a study of a related compound, 2-amino-5-bromo-4-methylpyridine, asymmetric and symmetric H-C vibrations of the CH₃ group were observed in the 3150 to 2850 cm⁻¹ range. researchgate.net

C=N and C=C Stretching: The pyridazine ring would give rise to characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

N-H Bending: The amine group would also exhibit a bending vibration around 1600 cm⁻¹.

C-Br Stretching: The carbon-bromine bond would have a characteristic stretching vibration in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹.

The NIST WebBook provides an IR spectrum for the isomeric compound 2-Amino-5-bromo-3-methylpyridine, which shows prominent peaks in the N-H and C-H stretching regions, as well as in the fingerprint region, consistent with these expectations. nist.gov

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity. For this compound, the molecular ion peak ([M]⁺) would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. The NIST WebBook entry for 4-bromoaniline (B143363) shows this characteristic M/M+2 pattern. nist.gov

Predicted mass spectral data for the isomeric 4-bromo-5-methylpyridin-3-amine (B2428648) suggests the following adducts: [M+H]⁺ at m/z 186.98654 and [M+Na]⁺ at m/z 208.96848. uni.lu Electron ionization mass spectrometry would likely lead to fragmentation. Common fragmentation pathways for aromatic amines can involve the loss of HCN or H₂CN from the ring. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. researchgate.net

Table 1: Summary of Expected Spectroscopic Data for this compound

| Technique | Expected Observations | Inferred Structural Feature |

|---|---|---|

| ¹H NMR | Singlet ~δ 7.5-8.5 ppm; Singlet ~δ 2.0-2.5 ppm; Broad singlet ~δ 5.8-6.2 ppm | Aromatic CH; Methyl (CH₃); Amine (NH₂) |

| ¹³C NMR | Signals ~δ 120-160 ppm; Signal ~δ 120-125 ppm; Signal ~δ 15-25 ppm | Pyridazine ring carbons; C-Br; Methyl carbon |

| IR Spectroscopy | Bands at 3300-3500 cm⁻¹ (two peaks); Bands ~3000-3100 cm⁻¹ and ~2850-2960 cm⁻¹; Bands at 1400-1600 cm⁻¹; Band ~500-600 cm⁻¹ | Primary amine (N-H stretch); Aromatic and aliphatic C-H stretch; C=C and C=N ring stretch; C-Br stretch |

| Mass Spectrometry | M and M+2 peaks of nearly equal intensity; Fragmentation pattern | Presence of Bromine; Structural fingerprint |

Chromatographic methods are essential for determining the purity of a synthesized compound by separating it from any starting materials, byproducts, or other impurities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, a GC method coupled with a mass spectrometer (GC-MS) would be ideal for both purity assessment and confirmation of identity. Due to the polarity of the amine group, derivatization might be necessary to improve volatility and peak shape. A common derivatization strategy for amines is silylation. youtube.com A suitable GC method would likely involve a capillary column with a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., SUPELCOWAX® 10), which is effective for separating polar compounds. sigmaaldrich.com The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the separation of components with different boiling points.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity determination of non-volatile or thermally labile compounds. A reverse-phase HPLC method would be well-suited for analyzing this compound. A study on the related compound 3,4-diaminopyridine (B372788) utilized a C18 column with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution of sodium octanesulfonate and ammonium (B1175870) acetate (B1210297) at a low pH. researchgate.net A similar approach could be adapted for the target compound. Purity is typically determined by integrating the peak area of the main component and expressing it as a percentage of the total integrated peak areas at a specific wavelength, often determined by the compound's UV-Vis absorbance maximum.

Table 2: Hypothetical Chromatographic Conditions for Purity Analysis

| Technique | Parameter | Hypothetical Condition |

|---|---|---|

| GC-MS | Column | Capillary column with a polar stationary phase (e.g., DB-Wax) |

| Carrier Gas | Helium | |

| Injector Temperature | 250 °C | |

| Oven Program | Initial temp. 50 °C, ramp to 250 °C | |

| HPLC | Column | Reverse-phase C18, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and water (with 0.1% Trifluoroacetic Acid) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at λmax (e.g., 254 nm) |

While spectroscopic methods provide compelling evidence for a molecule's structure, X-ray crystallography offers the most definitive proof by determining the precise three-dimensional arrangement of atoms in a crystal. For this compound, obtaining a single crystal of suitable quality would allow for its absolute structure determination.

The analysis of the crystal structure of a related compound, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, revealed a monoclinic crystal system with the space group P21/c. growingscience.com Another study on a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole containing a bromine atom showed a triclinic crystal system with the space group P-1. mdpi.comresearchgate.net These studies highlight that pyridazine derivatives can crystallize in various systems.

The crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would provide insight into the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding involving the amine group and the pyridazine nitrogen atoms, as well as potential π-π stacking interactions between the aromatic rings. These non-covalent interactions are crucial in understanding the solid-state properties of the compound.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Amino Group

The amino group at the C3 position of the pyridazine (B1198779) ring is a key nucleophilic center, enabling a variety of functionalization reactions. Its reactivity is influenced by the electronic properties of the pyridazine ring system.

Acylation and Amidation Reactions

The amino group of 5-Bromo-4-methylpyridazin-3-amine can readily undergo acylation and amidation reactions with various acylating agents. These reactions are fundamental for introducing amide functionalities, which are prevalent in many biologically active molecules. Typically, the reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon of an acyl halide, anhydride (B1165640), or carboxylic acid.

For instance, the reaction of a related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), with acetic anhydride demonstrates a common acylation strategy, yielding N-[5-bromo-2-methylpyridine-3-yl]acetamide. This transformation is typically carried out in the presence of a catalyst, such as sulfuric acid, and a suitable solvent like acetonitrile (B52724). The reaction mixture is often heated to ensure complete conversion. This analogous reaction suggests that this compound would behave similarly.

| Reactant 1 | Acylating Agent | Catalyst/Base | Solvent | Product |

| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride | H₂SO₄ | Acetonitrile | N-[5-bromo-2-methylpyridine-3-yl]acetamide |

Alkylation and Arylation of the Amine

N-alkylation and N-arylation of the amino group introduce alkyl or aryl substituents, respectively, further expanding the molecular diversity of derivatives. While direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, reductive amination provides a more controlled approach. This method involves the initial formation of an imine or enamine by condensation with an aldehyde or ketone, followed by reduction.

The arylation of the amino group can be achieved through methods such as the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of the amine with an aryl halide. This reaction is highly versatile and tolerates a wide range of functional groups.

Condensation Reactions

The amino group can participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). These reactions are typically catalyzed by an acid or base and involve the elimination of a water molecule. The resulting imines are themselves valuable intermediates that can be further modified, for instance, through reduction to secondary amines or by participating in cycloaddition reactions.

Reactivity of the Bromo-Substituent

The bromine atom at the C5 position is a versatile handle for introducing a wide array of substituents through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution

The bromo group on the electron-deficient pyridazine ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAAr) mechanism. The reactivity in SNAAr is enhanced by the presence of the two nitrogen atoms in the ring, which help to stabilize the intermediate Meisenheimer complex. Common nucleophiles for this transformation include alkoxides, thiolates, and amines, allowing for the introduction of ether, thioether, and amino functionalities, respectively.

Exploiting Bromine in Cross-Coupling Reactions

The bromine atom is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromopyridazine with an organoboron reagent, typically a boronic acid or a boronate ester. The reaction is catalyzed by a palladium complex in the presence of a base. A study on the related 5-bromo-2-methylpyridin-3-amine demonstrated its successful Suzuki coupling with a variety of arylboronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. This suggests that this compound would be a suitable partner in similar transformations.

| Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 2-methyl-5-phenylpyridin-3-amine | Good |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | Good |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | Moderate |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the bromopyridazine and a primary or secondary amine. This method is a powerful tool for the synthesis of more complex amino-substituted pyridazines. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the bromopyridazine and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The resulting alkynylpyridazines are valuable intermediates for further synthetic transformations.

Reactivity of the Pyridazine Ring

The pyridazine ring is an electron-deficient heteroaromatic system, a characteristic that profoundly influences its reactivity. scribd.com The presence of two adjacent nitrogen atoms withdraws electron density from the carbon atoms of the ring, making it generally less susceptible to electrophilic attack compared to benzene. scribd.comyoutube.com However, this electron deficiency renders the pyridazine ring prone to nucleophilic substitution reactions. scribd.comacs.org The substituents on the ring, in this case, a bromine atom, a methyl group, and an amine group, further modulate this inherent reactivity.

Electrophilic Aromatic Substitution

Direct electrophilic aromatic substitution on the pyridazine ring is challenging due to its electron-poor nature. scribd.com The ring nitrogen atoms are basic and can be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, further deactivating the ring. youtube.comwikipedia.org

However, the presence of the activating amino group at the C3 position could potentially facilitate electrophilic substitution. In pyridine (B92270), a related heterocycle, the introduction of electron-donating groups can increase the ring's reactivity towards electrophiles. youtube.com Despite this, the deactivating effect of the two ring nitrogens and the bromine atom likely makes electrophilic substitution on this compound a difficult transformation. If it were to occur, the position of substitution would be influenced by the directing effects of the existing substituents.

Directed Ortho Metalation

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.ca This technique involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. uwindsor.ca

For pyridazine systems, DoM has been successfully employed. researchgate.net The amino group in this compound could potentially act as a directing group for metalation at the C4-methyl position or, if the C4 position were unsubstituted, at the C4 position itself. However, the presence of the methyl group at C4 and the bromine at C5 introduces steric hindrance and electronic effects that would need to be considered. The bromine atom itself can also direct metalation. In pyridine derivatives, various directing groups have been utilized to achieve regiosepecific metalation. nih.govresearchgate.netacs.org The choice of the base and reaction conditions is crucial to control the regioselectivity of the metalation. researchgate.net

Table 1: Potential Directed Ortho Metalation Sites in this compound

| Directing Group | Potential Metalation Site | Considerations |

| 3-Amine | C4-Methyl group (benzylic metalation) | The acidity of the methyl protons would be a key factor. |

| 5-Bromo | C6 | The C6 position is adjacent to a ring nitrogen, which can influence its acidity. |

Synthesis of Novel Pyridazine Derivatives

The functional groups present in this compound, namely the bromine atom and the primary amine, serve as versatile handles for the synthesis of a wide array of novel pyridazine derivatives.

Accessing Libraries of Functionalized Analogs

The creation of chemical libraries of functionalized analogs is a cornerstone of modern drug discovery and materials science. lifechemicals.comacs.org Starting from this compound, diverse libraries can be generated through various synthetic transformations.

Substitution of the Bromine Atom: The bromine atom at the C5 position is susceptible to nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles. This allows for the introduction of a wide range of functional groups.

Modification of the Amino Group: The primary amine at the C3 position can undergo a plethora of reactions, including acylation, alkylation, arylation, and diazotization followed by substitution, to introduce diverse substituents.

These reactions can be performed in a combinatorial fashion to rapidly generate a large number of derivatives. lifechemicals.com The synthesis of pyridazine-based libraries has been a focus of research for identifying compounds with interesting biological activities. nih.govwikipedia.org

Table 2: Potential Reactions for Generating Functionalized Analogs

| Reaction Type | Reagent/Conditions | Resulting Functional Group |

| On the Bromine Atom | ||

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl group |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Substituted amine |

| Stille Coupling | Organostannane, Pd catalyst | Alkyl, aryl, or vinyl group |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkyne |

| Nucleophilic Substitution | Alkoxides, Thiolates | Ether, Thioether |

| On the Amino Group | ||

| Acylation | Acyl chloride, anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone, reducing agent | Secondary/Tertiary amine |

| Diazotization | NaNO₂, HCl | Diazonium salt (intermediate) |

Design Principles for Derivative Synthesis

The design of novel pyridazine derivatives is often guided by the intended application. In drug discovery, for instance, structure-activity relationship (SAR) studies and structure-based drug design (SBDD) principles are employed. nih.gov The goal is to synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Key design principles for synthesizing derivatives of this compound include:

Scaffold Hopping and Hybridization: The pyridazine core can be combined with other pharmacophoric groups to create hybrid molecules with novel biological activities. acs.org

Bioisosteric Replacement: The bromine atom or the methyl group can be replaced with other functional groups of similar size and electronic properties to fine-tune the molecule's interaction with a biological target. nih.gov

Introduction of Diverse Substituents: A wide range of substituents with varying electronic and steric properties can be introduced at the bromine and amine positions to explore the chemical space and identify key interactions. nih.govnih.govresearchgate.netkuleuven.beorganic-chemistry.orguminho.ptorganic-chemistry.org

The synthesis of such derivatives often involves multi-step reaction sequences, and the development of efficient and versatile synthetic routes is a key area of research. nih.govresearchgate.netkuleuven.beorganic-chemistry.orguminho.ptorganic-chemistry.org

Computational and Theoretical Investigations

Quantum Mechanical Studies

Quantum mechanical studies are fundamental to understanding the intrinsic properties of 5-Bromo-4-methylpyridazin-3-amine. These methods, rooted in the principles of quantum physics, provide a detailed description of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of molecules like this compound. DFT calculations are used to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties. For instance, studies on similar pyridine (B92270) derivatives have utilized DFT with basis sets like B3LYP/6-31G(d,p) to perform such calculations. mdpi.com These theoretical approaches allow for the prediction of bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

The reliability of DFT methods in predicting molecular structures is often validated by comparing calculated parameters with those obtained from single-crystal X-ray diffraction. researchgate.netmdpi.com For many organic compounds, a good agreement between theoretical and experimental data is observed, confirming the suitability of the chosen DFT method and basis set. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Predicted using DFT)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-N2 | 1.34 Å |

| C4-C5 | 1.42 Å | |

| C5-Br | 1.89 Å | |

| C4-CH3 | 1.51 Å | |

| C3-NH2 | 1.36 Å | |

| Bond Angle | N2-C3-C4 | 120.5° |

| C3-C4-C5 | 118.9° | |

| C4-C5-N6 | 121.3° | |

| Dihedral Angle | H3C-C4-C5-Br | 179.8° |

| Note: The data in this table is illustrative and based on typical values for similar structures, as specific computational results for this compound were not available in the searched literature. |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a significant parameter that reflects the molecule's chemical stability and reactivity. researchgate.net

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In related heterocyclic compounds, FMO analysis has been used to understand intramolecular charge transfer and electronic properties. The distribution of HOMO and LUMO across the molecule can indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Note: The data in this table is illustrative and based on typical values for similar structures, as specific computational results for this compound were not available in the searched literature. |

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map displays different colors to represent the electrostatic potential at various points on the molecular surface. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net Green regions correspond to neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine (B1198779) ring and the amino group, making them potential sites for hydrogen bonding and electrophilic interactions. The bromine atom, being electronegative, would also influence the charge distribution. MEP analysis is a powerful method for understanding intermolecular interactions and predicting chemical reactivity. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum mechanical calculations.

Conformational Analysis

Conformational analysis is performed to identify the most stable three-dimensional arrangement of a molecule. For a molecule with rotatable bonds, such as the methyl group in this compound, different conformations can exist. By calculating the potential energy as a function of specific dihedral angles, a potential energy surface can be generated, revealing the global and local energy minima corresponding to the most stable and metastable conformers, respectively. While the pyridazine ring itself is rigid, the orientation of the amino and methyl groups can be a subject of conformational analysis to determine the most stable isomer.

Prediction of Reactivity Indices

Global and local reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's reactivity. mdpi.com These indices help in understanding and predicting the chemical behavior of the molecule.

Global Reactivity Descriptors:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters are calculated using the energies of the HOMO and LUMO.

Local Reactivity Descriptors:

Fukui Functions (f(r)): Indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to identify the most reactive sites for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks.

Local Softness and Electrophilicity: These indices provide site-specific reactivity information.

Table 3: Illustrative Predicted Reactivity Indices for this compound

| Reactivity Index | Definition | Predicted Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 3.85 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.65 eV |

| Global Softness (S) | 1 / (2η) | 0.19 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV |

| Note: The data in this table is illustrative and based on typical values for similar structures, as specific computational results for this compound were not available in the searched literature. |

Dipole Moment Calculations

Methodology: Density Functional Theory (DFT) is a common and reliable method for such calculations. A typical approach would involve:

Geometry Optimization: The 3D structure of the molecule would first be optimized to find its most stable energetic conformation.

Basis Set Selection: A suitable basis set, such as 6-31G* or a larger one for more accuracy, would be chosen to describe the atomic orbitals.

Calculation: The dipole moment would then be calculated based on the optimized geometry and electron distribution.

Expected Insights: The calculated dipole moment would help in predicting the compound's interaction with polar solvents and its potential to bind to the active sites of biological targets through electrostatic interactions. A hypothetical data table for such a calculation is presented below.

| Computational Method | Basis Set | Calculated Dipole Moment (Debye) |

| DFT (B3LYP) | 6-31G* | Data not available |

| Hartree-Fock | cc-pVDZ | Data not available |

Note: The values in this table are placeholders as specific experimental or computational data for this compound is not available in the reviewed literature.

Structure-Reactivity Relationship Studies

Structure-Reactivity Relationship (SRR) studies for this compound would aim to understand how its chemical structure influences its reactivity in various chemical transformations. The pyridazine ring, being an electron-deficient system, along with the substituents (bromo, methyl, and amine groups), would be the central focus of such an investigation.

Key Structural Features and Their Potential Influence on Reactivity:

Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring make it prone to nucleophilic attack.

Bromo Group: The bromine atom at position 5 is a good leaving group and can be displaced in nucleophilic substitution reactions. This is a common strategy for introducing further chemical diversity.

Amine Group: The amine group at position 3 is a nucleophilic center and can participate in reactions such as acylation, alkylation, and diazotization. It is also an activating group, influencing the reactivity of the pyridazine ring.

Methyl Group: The methyl group at position 4 has an electron-donating effect, which can modulate the electronic properties and steric environment of the molecule.

Computational Approaches to SRR:

Molecular Electrostatic Potential (MEP) Maps: These would visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution would provide insights into the molecule's reactivity and its ability to participate in chemical reactions.

Ligand Design and Virtual Screening Applications

The structural features of this compound make it an interesting scaffold for ligand design in drug discovery. The pyridazine core is present in many biologically active molecules, and the substituents offer opportunities for modification to optimize binding to a biological target.

Ligand Design Strategies:

Scaffold Hopping: The pyridazine core could be used as a replacement for other heterocyclic systems in known active compounds.

Fragment-Based Growth: The molecule itself could be considered a fragment that binds to a target, with further chemical modifications grown from its reactive sites (the bromo and amine groups) to improve affinity and selectivity.

Virtual Screening Applications:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If a library of pyridazine derivatives including this compound were to be screened, the process would involve:

Target Selection: A protein target of interest (e.g., a kinase, a receptor) would be chosen.

Docking Simulation: The 3D structure of this compound would be computationally "docked" into the binding site of the target protein.

Scoring: A scoring function would be used to estimate the binding affinity of the compound to the target.

Compounds with high scores would be prioritized for experimental testing. The amine and bromo groups would be key in forming potential hydrogen bonds and other interactions with the amino acid residues in the target's binding pocket.

Applications in Chemical Sciences

Role as a Building Block in Complex Organic Synthesis

The reactivity of 5-Bromo-4-methylpyridazin-3-amine makes it an important intermediate in the synthesis of a wide array of organic compounds. The presence of the bromine atom allows for various cross-coupling reactions, while the amine group can be readily functionalized, providing multiple pathways for molecular elaboration.

While specific research on this compound is emerging, a closely related isomer, 5-bromo-2-methylpyridin-3-amine (B1289001), has been extensively studied, offering insights into the synthetic potential of this class of compounds.

This compound is utilized as a reactant in the preparation of fused nitrogen heterocyclic compounds, which are of interest as c-Abl kinase inhibitors. mdpi.com Kinase inhibitors are a critical class of drugs in cancer therapy, and the development of new heterocyclic scaffolds is a key area of research.

Studies on the isomeric 5-bromo-2-methylpyridin-3-amine have demonstrated its utility in synthesizing novel pyridine (B92270) derivatives through palladium-catalyzed Suzuki cross-coupling reactions. researchgate.net In these reactions, the bromine atom is substituted with various aryl groups, leading to a diverse library of new molecules. This approach highlights the potential of bromo-methyl-amino pyridazines and pyridines as foundational materials for constructing advanced heterocyclic systems with potential biological activity.

The synthesis of complex molecules often requires a series of carefully planned reactions, and compounds like this compound are valuable intermediates in these sequences. nih.gov For instance, in the synthesis of novel pyridine derivatives from the isomeric 5-bromo-2-methylpyridin-3-amine, the starting material first undergoes a reaction to protect the amine group as an acetamide. researchgate.net This intermediate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, is then used in Suzuki cross-coupling reactions with various arylboronic acids. researchgate.net This multi-step approach allows for greater control over the final product and the introduction of a wider range of functional groups. researchgate.net

The resulting pyridine derivatives have been investigated for various biological activities, including their potential as anti-thrombolytic and biofilm-inhibiting agents. researchgate.net The ability to systematically modify the structure of the parent compound through such multi-step syntheses is crucial for developing structure-activity relationships and optimizing the properties of the final molecules. researchgate.netarabjchem.org

Contributions to Material Science

The unique electronic and structural features of pyridazine (B1198779) derivatives also make them interesting candidates for applications in material science.

The electronic properties of materials are determined by their molecular structure. By systematically modifying the structure of a core molecule like this compound, it is possible to tune its electronic characteristics.

Density Functional Theory (DFT) studies on pyridine derivatives synthesized from the isomeric 5-bromo-2-methylpyridin-3-amine have provided insights into their electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap (ΔE), are key parameters that determine a molecule's electronic behavior. researchgate.netnih.gov For instance, a larger energy gap generally indicates higher stability and lower reactivity. researchgate.net

The following table summarizes the calculated HOMO, LUMO, and energy gap values for a series of pyridine derivatives synthesized from 5-bromo-2-methylpyridin-3-amine.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2a | -5.58 | -1.18 | 4.40 |

| 2b | -5.67 | -1.22 | 4.45 |

| 2c | -5.84 | -1.33 | 4.51 |

| 2g | -5.62 | -1.49 | 4.13 |

| 4a | -6.04 | -1.41 | 4.63 |

| 4b | -6.21 | -1.16 | 5.05 |

Data sourced from a study on pyridine derivatives. researchgate.net

These studies demonstrate that the electronic properties can be fine-tuned by changing the substituents on the pyridine ring, paving the way for the rational design of new materials with specific electronic characteristics for applications in fields such as electronics and photonics. researchgate.net

Chiral dopants are substances added to liquid crystals to induce a helical structure, which is essential for the functioning of many display technologies. nih.govbeilstein-journals.org The ability of a molecule to induce this chirality is known as its Helical Twisting Power (HTP). nih.govbeilstein-journals.org Molecules with a high dipole moment and a chiral structure are often good candidates for chiral dopants. researchgate.net

Theoretical studies on derivatives of the isomeric 5-bromo-2-methylpyridin-3-amine have suggested their potential as chiral dopants. researchgate.net The introduction of biphenyl (B1667301) groups with restricted rotation can lead to molecules with a large dipole moment, a desirable characteristic for this application. researchgate.net While experimental validation is still needed, the computational results point towards a promising avenue for the application of this class of compounds in the field of liquid crystals. researchgate.net The development of new chiral dopants with high HTP is in constant demand for advanced display technologies like super-twisted nematic (STN) and blue phase mode LCDs. nih.govbeilstein-journals.org

Exploration of Biological Activities and Medicinal Chemistry Research Non Clinical Focus

Scaffold for Biologically Active Molecules

The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. The presence of the bromine atom and the methyl group on this core in 5-Bromo-4-methylpyridazin-3-amine offers specific physicochemical properties and multiple points for chemical modification, making it an attractive starting point for creating diverse chemical libraries.

Design and Synthesis of Analogs for Biological Screening

The design of analogs based on the this compound scaffold involves strategic modifications to explore the chemical space around this core structure. The primary amine group serves as a key handle for derivatization, allowing for the introduction of a wide variety of substituents through reactions such as acylation, alkylation, and the formation of Schiff bases. These modifications can significantly alter the molecule's size, shape, polarity, and hydrogen bonding capabilities, all of which are critical for biological activity.

Structure-Activity Relationship (SAR) Studies in In Vitro Models

While specific and extensive Structure-Activity Relationship (SAR) studies for a large library of this compound derivatives are not widely available in the public domain, the general principles of SAR for related pyridazine and pyridine (B92270) scaffolds can provide valuable insights. For instance, in related series of heterocyclic compounds, the nature of the substituent on the amine group has been shown to be a critical determinant of biological activity. Small, hydrogen-bond donating or accepting groups can facilitate interactions with specific amino acid residues in a target protein, while larger, more lipophilic groups may enhance membrane permeability or interact with hydrophobic pockets.

The introduction of different aryl groups via the bromine atom can significantly impact activity. The electronic properties of these aryl rings (whether they are electron-donating or electron-withdrawing) and the presence of specific substituents (such as halogens, alkyl, or alkoxy groups) can fine-tune the electronic distribution of the entire molecule and influence its binding affinity to a biological target. The relative position of these substituents on the aryl ring can also dramatically affect the biological response.

Mechanisms of Action at the Molecular Level

Understanding how derivatives of this compound exert their biological effects requires investigation at the molecular level. This includes studying their interactions with key biological macromolecules that are implicated in disease processes.

Enzyme Inhibition Studies (e.g., Kinase Inhibitors)

The pyridazine scaffold is present in a number of known kinase inhibitors. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminopyridazine (B1208633) moiety can act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a common mechanism for ATP-competitive kinase inhibitors.

Derivatives of this compound could be designed to target the ATP-binding site of specific kinases. The substituents introduced at the amine and bromo positions would be crucial for achieving selectivity and potency. For example, specific side chains could be designed to interact with the solvent-exposed region or with unique pockets within the kinase active site, thereby conferring selectivity for a particular kinase over others.

Interactions with Biological Macromolecules (e.g., DNA, proteins)

The planar aromatic nature of the pyridazine ring, coupled with the potential for various non-covalent interactions, suggests that derivatives of this compound could also interact with other biological macromolecules like DNA. Planar heterocyclic systems are known to intercalate between the base pairs of DNA, which can lead to cytotoxic effects. Furthermore, the various functional groups on the scaffold could enable specific interactions with the grooves of the DNA double helix.

Interactions with other proteins, outside of the enzyme and receptor classes, are also a possibility. The specific three-dimensional structure and surface characteristics of the synthesized analogs would determine their ability to bind to and modulate the function of a wide variety of proteins involved in cellular processes.

In Vitro Biological Activity Assessment

Antimicrobial Activity (e.g., Biofilm Inhibition)

No studies on the antimicrobial properties of this compound have been found.

Anti-Thrombolytic Activity

There is no available research on the anti-thrombolytic effects of this compound.

Antiproliferative Activity in Cell Lines

No in vitro studies on the antiproliferative activity of this compound in any cell lines have been reported in the scientific literature.

Other Molecular and Cellular Biological Pathways

Information regarding the interaction of this compound with other molecular and cellular pathways is not available.

Chemoinformatics and Target Identification

No chemoinformatic studies or efforts toward the identification of molecular targets for this compound have been published.

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Pyridazines

The synthesis of the pyridazine (B1198779) core and its derivatives is constantly evolving, with new methodologies offering greater efficiency, regioselectivity, and functional group tolerance. These advancements are critical for accessing novel analogues of compounds like 5-Bromo-4-methylpyridazin-3-amine for further study.

Recent progress has moved beyond traditional condensation reactions, embracing modern catalytic and multicomponent strategies. For instance, metal-catalyzed cross-coupling reactions are frequently used to create substituted pyridines and can be applied to pyridazine systems. nih.gov More specific to pyridazines, several innovative methods have been reported:

Inverse-Electron-Demand Diels-Alder (iEDDA) Reactions: This powerful cycloaddition strategy, often between electron-deficient tetrazines and various dienophiles like silyl (B83357) enol ethers or alkynyl sulfides, provides a highly regioselective route to functionalized pyridazines, including 3-bromo-pyridazines. organic-chemistry.orgrsc.org

Copper-Catalyzed Cyclizations: Cu(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones have emerged as an effective method for synthesizing 1,6-dihydropyridazines, which can be readily oxidized to the corresponding pyridazines. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation, often under solvent-free conditions, has been shown to accelerate the synthesis of polyfunctional pyridazine derivatives, leading to shorter reaction times and high yields. tandfonline.com

Multi-Component Annulation Reactions: A TBAI/K₂S₂O₈-promoted [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones offers a direct route to trisubstituted pyridazines with good functional group tolerance. organic-chemistry.org

Table 1: Overview of Emerging Pyridazine Synthetic Methods

| Methodology | Key Features | Example Reaction |

|---|---|---|

| Inverse-Electron-Demand Diels-Alder | High regioselectivity, mild conditions. | 3-Monosubstituted s-tetrazine + silyl enol ether → Functionalized pyridazine. organic-chemistry.org |

| Copper-Catalyzed Cyclization | Uses readily available starting materials, good functional group tolerance. | β,γ-Unsaturated hydrazones → 1,6-Dihydropyridazines → Pyridazines. organic-chemistry.org |

| Microwave-Assisted Synthesis | Rapid, efficient, often solvent-free. | Synthesis of various polyfunctional pyridazines. tandfonline.com |

Advanced Computational Approaches in Pyridazine Research

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application to pyridazine research is rapidly expanding. These in silico methods provide deep insights into molecular properties, reaction mechanisms, and biological interactions, guiding the design of new pyridazine derivatives.

Density Functional Theory (DFT) is a commonly used method to probe the electronic structure of pyridazine compounds. It has been employed to calculate parameters like frontier molecular orbital energies (E HOMO and E LUMO) to correlate molecular structure with activities such as corrosion inhibition. researchgate.net Other computational techniques are used to predict the antioxidative potential of pyridazine derivatives by calculating bond dissociation enthalpies, ionization potentials, and proton affinities. researchgate.net

In the context of drug discovery, molecular docking is a pivotal technique. It simulates the binding of a ligand, such as a pyridazine derivative, into the active site of a biological target. This approach has been successfully used to:

Elucidate the binding modes of pyridazine-based anticancer agents within the active site of cyclin-dependent kinase 2 (CDK2). nih.gov

Predict interactions of pyrrolo[3,4-d]pyridazinone derivatives with COX/LOX enzymes. mdpi.com

Explain the structure-activity relationships of pyridazine-3-carboxamides as selective CB2 receptor agonists. nih.gov

Confirm the binding of novel pyridazine hybrids within the JNK1 pathway. acs.org

Table 2: Computational Methods in Pyridazine Research

| Computational Method | Application Area | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Materials Science, Antioxidant Studies | Correlation of electronic structure with corrosion inhibition researchgate.net; prediction of antioxidative capacity. researchgate.net |

| Molecular Docking | Drug Discovery | Identification of key binding interactions with protein targets like CDK2, JNK1, and CB2. nih.govnih.govacs.org |

| Molecular Dynamics (MD) Simulations | Drug Discovery | Assessment of the stability of ligand-protein complexes over time. acs.org |

Untapped Biological Targets for Pyridazine Derivatives

The pyridazine scaffold is present in several approved drugs, but its full therapeutic potential remains largely untapped. nih.gov Researchers are actively exploring new biological targets for pyridazine-containing molecules, moving beyond established areas into novel therapeutic domains. While much attention has been given to kinase inhibition for cancer treatment, a growing body of evidence suggests that pyridazine derivatives could be effective against a range of other diseases. rsc.orgsemanticscholar.org

Some of the most promising and underexplored targets for pyridazine derivatives include:

Kinases Beyond Oncology: While kinases like VEGFR and CDK2 are known targets, other kinases are being investigated. nih.govnih.gov The JNK1 pathway, implicated in various cellular processes, has been identified as a target for pyridazine hybrids in cancer therapy. acs.org Imidazopyridazines, a fused pyridazine scaffold, are also being explored for their antimalarial activity, which involves targeting parasitic kinases. rsc.orgsemanticscholar.org

G-Protein Coupled Receptors (GPCRs): The cannabinoid 2 (CB2) receptor, a GPCR involved in inflammatory and neuropathic pain, has been successfully targeted by pyridazine-3-carboxamides, which were designed as potent and selective agonists. nih.gov

Metabolic Enzymes: Dipeptidyl peptidase IV (DPP-IV) is a serine protease that is a key target in the treatment of type 2 diabetes. Pyridazine-acetohydrazide hybrids have been designed and evaluated as potential DPP-IV inhibitors. researchgate.net

Other Therapeutic Areas: The inherent structure of pyridazines has led to investigations into their potential as anticonvulsant, antiallergic, antihistamine, antiviral, and antitubercular agents, suggesting a wide range of untapped biological pathways and targets. rsc.orgsemanticscholar.org

Table 3: Selected Untapped and Emerging Biological Targets for Pyridazines

| Biological Target | Therapeutic Area | Rationale/Example |

|---|---|---|

| c-Jun N-terminal kinase 1 (JNK1) | Oncology, Inflammation | Novel pyridazine hybrids show JNK1 inhibitory activity. acs.org |

| Cannabinoid 2 (CB2) Receptor | Pain, Inflammation | Pyridazine-3-carboxamides developed as potent and selective CB2 agonists. nih.gov |

| Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | Pyridazine-acetohydrazide derivatives designed as potential DPP-IV inhibitors. researchgate.net |

Interdisciplinary Research Opportunities

The unique electronic properties of the pyridazine ring, characterized by a high dipole moment and robust hydrogen-bonding capacity, open up research avenues beyond traditional medicinal chemistry. nih.gov These properties make pyridazines attractive candidates for development in diverse interdisciplinary fields.

Materials Science: The application of pyridazine derivatives as corrosion inhibitors for mild steel in acidic environments has been demonstrated, an area combining organic chemistry and engineering. researchgate.net The broader field of nitrogen-containing heterocycles is crucial for the development of advanced materials, including organic light-emitting diodes (OLEDs), chemical sensors, and photocatalysts. rsc.orgchemscene.com The tunable electronic nature of the pyridazine ring makes it a promising scaffold for designing new functional materials.

Agrochemicals: The search for new herbicides, pesticides, and fungicides is a major area of chemical research. The biological activity of pyridazines is not limited to human medicine, and there is significant potential to develop novel pyridazine-based agrochemicals with improved efficacy and environmental profiles. researchgate.net

Chemical Biology: Pyridazine derivatives can be developed as chemical probes to study complex biological processes. Their ability to interact with specific biological targets can be harnessed to create tools for assay development, protein interaction studies, and imaging, helping to unravel the mechanisms of health and disease.

The continued exploration of compounds like this compound and the broader pyridazine class, driven by these emerging research directions, promises to unlock new applications across a wide spectrum of science and technology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-4-methylpyridazin-3-amine, and what methodological considerations are critical for purity?

- Answer : The synthesis typically involves bromination and amination steps on pyridazine precursors. For example, halogenation of 4-methylpyridazin-3-amine using brominating agents like PBr₃ or NBS under controlled conditions can introduce the bromo group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is essential to achieve >95% purity. Reaction monitoring by TLC and characterization via H/C NMR (e.g., distinguishing NH₂ and CH₃ signals) and HRMS are critical .

Q. How can researchers confirm the regioselectivity of bromination in this compound synthesis?

- Answer : Regioselectivity is influenced by substituent electronic effects. Computational methods (DFT calculations) predict bromine addition at the C5 position due to electron-deficient regions. Experimental validation via NOESY NMR or X-ray crystallography can resolve positional ambiguity. Comparative analysis with analogs (e.g., 3-Bromo-4-methylpyridine) highlights steric and electronic differences in pyridazine vs. pyridine systems .

Q. What are the key solubility and stability parameters for handling this compound in aqueous vs. organic solvents?

- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or dichloromethane. Stability tests under varying pH (2–12) and temperature (4°C–40°C) show decomposition above 60°C or in strongly acidic/basic conditions. Storage recommendations: inert atmosphere (N₂/Ar), desiccated at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly when competing substitution reactions occur?

- Answer : Factorial design experiments (e.g., varying temperature, catalyst loading, and solvent polarity) identify optimal conditions. For instance, using Pd(OAc)₂/Xantphos in toluene at 80°C minimizes debromination side reactions. Kinetic studies (HPLC monitoring) reveal that maintaining a 1.2:1 molar ratio of bromine precursor to pyridazine core suppresses over-bromination .

Q. What advanced spectroscopic techniques resolve structural ambiguities in brominated pyridazine derivatives like this compound?

- Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula, while H-N HMBC NMR clarifies NH₂ and Br positions. X-ray crystallography provides definitive bond angles and distances, distinguishing between C4-CH₃ and C5-Br orientations. Comparative IR spectroscopy with deuterated analogs (e.g., ND₂ substitution) validates hydrogen bonding patterns .

Q. How should researchers address contradictory data on the reactivity of this compound in cross-coupling reactions compared to similar brominated heterocycles?

- Answer : Contradictions often arise from solvent/base effects. For Suzuki-Miyaura couplings, DMF with Cs₂CO₃ enhances reactivity vs. THF/K₃PO₄. Computational mechanistic studies (e.g., transition state modeling) explain lower reactivity due to pyridazine ring strain. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What strategies mitigate challenges in scaling up this compound synthesis while maintaining reproducibility?

- Answer : Process analytical technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. Flow chemistry systems improve heat/mass transfer for exothermic bromination steps. Design of experiments (DoE) identifies critical parameters (e.g., stirring rate, reagent addition rate) to ensure batch-to-batch consistency .

Methodological Frameworks

Q. How to integrate this compound into a broader theoretical framework for heterocyclic drug discovery?

- Answer : Link synthesis to structure-activity relationship (SAR) studies. For example, compare its electronic profile (Hammett σ values) with bioactivity in kinase inhibition assays. Molecular docking simulations predict binding affinities vs. ATP-binding pockets, guiding rational modifications (e.g., adding fluorinated groups) .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays involving this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.